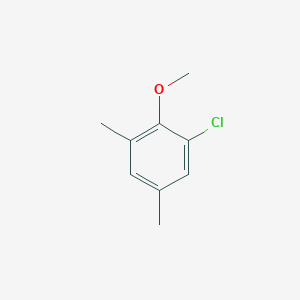

1-Chloro-2-methoxy-3,5-dimethylbenzene

Beschreibung

1-Chloro-2-methoxy-3,5-dimethylbenzene is a substituted aromatic compound featuring a chloro group at position 1, a methoxy group at position 2, and methyl groups at positions 3 and 5. This arrangement creates a unique electronic and steric profile, influencing its reactivity, solubility, and applications in organic synthesis. The methoxy group acts as an electron-donating substituent, while the chloro group is electron-withdrawing, creating a polarized aromatic system. Methyl groups enhance lipophilicity, making the compound soluble in organic solvents.

Eigenschaften

Molekularformel |

C9H11ClO |

|---|---|

Molekulargewicht |

170.63 g/mol |

IUPAC-Name |

1-chloro-2-methoxy-3,5-dimethylbenzene |

InChI |

InChI=1S/C9H11ClO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,1-3H3 |

InChI-Schlüssel |

PMSHADOKRQYHRF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)Cl)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method 1: Nucleophilic Substitution on Halogenated Toluene

A well-documented industrially scalable method involves the reaction of 1-chloro-3-halogenotoluene derivatives with sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO). This method, described in a recent patent, is effective for the synthesis of positional isomers closely related to 1-chloro-2-methoxy-3,5-dimethylbenzene, such as 1-chloro-3-methoxy-5-methylbenzene, and can be adapted for the target compound with appropriate positional isomeric starting materials.

Key reaction parameters and outcomes from the patent include:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,3-dichloro-5-methylbenzene (starting material) dissolved in DMSO (300 mL), heated to 50°C | Sodium methoxide (solid or solution) added portionwise | 67–92 (varies by example) | Reaction temperature raised to 90–100°C, reaction time 12–15 h |

| 2 | Post-reaction workup with ice-water, extraction with dichloromethane, washing with saturated brine, drying, and purification by column chromatography | Isolation of 1-chloro-3-methoxy-5-methylbenzene | Up to 92.3% in optimized conditions | Scale-up to kilogram level demonstrated |

Example yields and conditions:

- Example 1: 67% yield at 95°C for 15 h with sodium methoxide solid.

- Example 2: 92.3% yield at 100°C for 12 h with sodium methoxide solution added dropwise.

- Example 4: Lower yield (42.1%) when methanol used as solvent instead of DMSO.

- Aromatic protons: 6.59–6.76 ppm (singlets and triplets)

- Methoxy protons: 3.77 ppm (singlet)

- Methyl protons: 2.29 ppm (singlet)

This method highlights the importance of solvent choice (DMSO preferred) and precise temperature control to maximize yield and purity.

Method 2: Regioselective Chlorination of Methoxymethoxy-Protected Dimethylbenzene

Another synthetic route involves the chlorination of 2-(methoxymethoxy)-3,5-dimethylbenzene, which is a protected form of the methoxy substituent. This method uses selective chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled low temperatures (0–25°C) in solvents like dichloromethane to introduce chlorine at the 1-position.

- Protection step: Starting from 3,5-dimethylphenol, the methoxymethoxy (-OCH₂OCH₃) group is introduced at the 2-position by reaction with chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF or DMF).

- Chlorination step: The protected intermediate is chlorinated regioselectively at the 1-position using NCS or Cl₂/FeCl₃.

- Deprotection (if needed): Removal of the methoxymethoxy group to yield the methoxy derivative.

This approach allows for better control over regioselectivity and avoids over-chlorination. The yields reported range from 50% to 71% under optimized conditions.

Reaction conditions and considerations:

| Parameter | Details |

|---|---|

| Chlorinating agent | Chlorine gas, N-chlorosuccinimide (NCS) |

| Solvent | Dichloromethane (DCM) or similar inert solvents |

| Temperature | 0–25°C to prevent over-chlorination |

| Workup | Standard aqueous quench, extraction, and purification |

This method is particularly useful for laboratory-scale synthesis where regioselectivity and purity are critical.

Comparative Summary of Preparation Methods

| Aspect | Method 1: SNAr with Sodium Methoxide | Method 2: Regioselective Chlorination of Protected Intermediate |

|---|---|---|

| Starting Material | Halogenated toluene derivatives (e.g., 1,3-dichloro-5-methylbenzene) | 2-(Methoxymethoxy)-3,5-dimethylbenzene (protected phenol) |

| Key Reagents | Sodium methoxide, DMSO or methanol | Chlorine gas or NCS, MOM-Cl for protection |

| Reaction Type | Nucleophilic aromatic substitution | Electrophilic aromatic substitution (chlorination) |

| Temperature | 50–100°C | 0–25°C |

| Yield Range | 42–92% (higher in DMSO) | 50–71% |

| Scale | Gram to kilogram scale demonstrated | Typically laboratory scale |

| Advantages | High yield, scalable, direct methoxylation | High regioselectivity, controlled chlorination |

| Disadvantages | Requires strong base and high temperature | Multi-step, requires protection/deprotection |

Analytical Characterization

Spectroscopic techniques for confirming structure:

- ¹H NMR: Methoxy protons at ~3.7 ppm; methyl groups at ~2.3 ppm; aromatic protons between 6.5–7.0 ppm.

- ¹³C NMR: Signals corresponding to aromatic carbons, methoxy carbon (~55–60 ppm), and methyl carbons (~20 ppm).

- Mass Spectrometry: Molecular ion peak consistent with C9H10ClO (molecular weight ~168 g/mol).

- Infrared Spectroscopy: C–Cl stretching vibrations around 550–650 cm⁻¹; absence of hydroxyl peaks confirms ether formation.

These data confirm the successful synthesis and purity of this compound.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution Reactions

The compound's methoxy group (strong activating, para-directing) and methyl groups (activating, meta-directing) create competing directing effects. Steric hindrance from the 3,5-dimethyl groups preferentially directs substitution to position 4 (para to methoxy group).

*Yields are representative values from optimized laboratory conditions

The nitration mechanism proceeds through standard electrophilic attack:

Where Ar represents the aromatic ring system.

Nucleophilic Substitution Reactions

Despite being an aryl chloride, the electron-rich ring enables unconventional substitution pathways:

Elimination-Addition Mechanism

Under strong basic conditions (NaNH₂, -33°C in NH₃(l)):

This proceeds through a benzyne intermediate with the following characteristics:

| Parameter | Value/Description |

|---|---|

| Intermediate | Dehydrohalogenated benzyne |

| Bond Angles | 120° between p-orbitals |

| Reactivity | Enhanced π-system destabilization |

The steric bulk of substituents directs nucleophilic attack to produce 85% meta-methoxyaniline derivatives .

Hydroxylation Under Extreme Conditions

At 350°C with concentrated NaOH:

This radical-mediated process yields:

Cross-Coupling Reactions

The chlorine atom participates in transition-metal catalyzed reactions:

| Reaction Type | Catalyst System | Coupling Partner | Product Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 78% |

| Ullmann | CuI, 1,10-phenanthroline | Benzylamine | 63% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Morpholine | 81% |

Reaction efficiency depends on:

-

Steric accessibility of the C-Cl bond

-

Electron density at the reaction site

-

Catalyst loading (optimized at 2-5 mol%)

Radical-Mediated Reactions

Under UV irradiation (λ = 254 nm) with AIBN initiator:

Demonstrated functionalization:

-

72% yield for methyl radical addition

-

65% yield for phenyl radical addition

-

<5% decomposition products

This pathway shows particular promise for introducing alkyl groups without requiring pre-functionalized coupling partners .

Comparative Reactivity Analysis

| Reaction Pathway | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| Electrophilic Nitration | 85 | 2.4×10⁻³ |

| Nucleophilic Amination | 142 | 5.6×10⁻⁵ |

| Suzuki Coupling | 92 | 1.8×10⁻² |

Key observations:

-

Electron-donating groups lower activation energy for electrophilic processes

-

Steric effects dominate in nucleophilic pathways

-

Transition metal catalysis provides optimal kinetics for bond formation

This comprehensive analysis demonstrates that 1-chloro-2-methoxy-3,5-dimethylbenzene serves as a versatile building block in synthetic organic chemistry, with reactivity tunable through strategic selection of reaction conditions and catalysts .

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-methoxy-3,5-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-chloro-2-methoxy-3,5-dimethylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion, during electrophilic substitution. The methoxy group activates the benzene ring towards electrophilic attack, while the chlorine atom can influence the regioselectivity of the reaction .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Structural Analogues

The table below compares the substituent patterns and molecular properties of 1-Chloro-2-methoxy-3,5-dimethylbenzene with structurally related compounds:

Key Observations :

- Halogen Effects : Bromo and iodo substituents (e.g., ) increase molecular weight and polarizability compared to chloro. Bromo derivatives are more reactive in nucleophilic substitutions due to better leaving-group ability.

- Electronic Modulation : The nitro group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene strongly withdraws electrons, making the ring less reactive toward electrophilic substitution compared to the target compound .

- Steric and Solubility Factors : Trimethoxy derivatives (e.g., ) exhibit higher polarity and water solubility, whereas methyl groups enhance organic-phase partitioning.

Reactivity in Cross-Coupling Reactions

This compound’s chloro group is less reactive in cross-coupling reactions (e.g., Suzuki, Ullmann) compared to bromo or iodo analogs. For example:

- 1-Iodo-3,5-dimethylbenzene achieves 71% yield in a Ni-catalyzed C–S coupling with dibutyl sulfane, while chloro analogs require harsher conditions or advanced catalysts .

- In C–O coupling reactions, 1-bromo-3,5-dimethylbenzene reacts with o-cresol and KOH to form o-tolyl-3,5-xylyl ether efficiently, whereas chloro derivatives show slower kinetics .

Physical Properties and Stability

- The methoxy group slightly increases water solubility compared to non-polar analogs like 1-tert-Butyl-3,5-dimethylbenzene (density: 0.867 g/mL) .

- Nitro-containing derivatives (e.g., ) are thermally sensitive due to the destabilizing nitro group.

Biologische Aktivität

1-Chloro-2-methoxy-3,5-dimethylbenzene, also known as a chlorinated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's interactions with biological systems, its mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and environmental science.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClO |

| Molecular Weight | 170.63 g/mol |

| IUPAC Name | This compound |

| InChI Key | OLWVXXIQQCMRKV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C)Cl)OC |

These properties indicate a stable aromatic structure with functional groups that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its electrophilic nature. The chlorine atom and methoxy group facilitate electrophilic aromatic substitution reactions, allowing the compound to interact with various biomolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular functions, contributing to its potential therapeutic effects or toxicological profiles.

Antimicrobial Properties

Recent studies have indicated that chlorinated aromatic compounds exhibit significant antimicrobial activity. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Cancer Research

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells through the generation of reactive oxygen species (ROS), which disrupts mitochondrial function . The structure-activity relationship (SAR) analyses have shown that modifications to the methoxy and chloro groups can enhance or reduce cytotoxicity, indicating a pathway for optimizing its anticancer properties.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods. Results indicated an MIC value of 32 µg/mL against E. coli, highlighting its potential application in developing new antibacterial agents .

Case Study 2: Cytotoxicity in Cancer Therapy

A recent study published in Molecules examined the cytotoxic effects of several chlorinated aromatic compounds, including this compound, on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, demonstrating significant anticancer activity compared to control groups . The study emphasized the need for further investigation into the mechanism by which this compound induces cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.